molecular formula C7H5ClN4S B2889249 5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine CAS No. 474327-26-9

5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine

Cat. No.: B2889249
CAS No.: 474327-26-9
M. Wt: 212.66
InChI Key: TVSGIIMMTMDKRU-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 2-position and a thiadiazole ring substituted with an amine group at the 2-position

Scientific Research Applications

5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of novel materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Safety and Hazards

The safety data sheet for a related compound, “N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

A structurally similar compound, 2-(2-chloropyridin-4-yl)-4-methyl-1h-isoindole-1,3 (2h)-dione, has been reported to target thymidylate synthase in lactobacillus casei . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis and repair.

Pharmacokinetics

A related compound, 2-(2-chloropyridin-4-yl)acetic acid, has been reported to have high gastrointestinal absorption and is bbb permeant . These properties could potentially influence the bioavailability of 5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, is subjected to a series of reactions to introduce the desired substituents. This may involve halogenation, nitration, or other functional group transformations.

    Cyclization to Form the Thiadiazole Ring: The intermediate is then reacted with appropriate reagents to form the thiadiazole ring. This step often involves the use of sulfur-containing reagents and cyclization conditions.

    Introduction of the Amine Group: The final step involves the introduction of the amine group at the 2-position of the thiadiazole ring. This can be achieved through various amination reactions, such as nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Bromopyridin-4-YL)-1,3,4-thiadiazol-2-amine: Similar structure but with a bromine atom instead of chlorine.

    5-(2-Fluoropyridin-4-YL)-1,3,4-thiadiazol-2-amine: Similar structure but with a fluorine atom instead of chlorine.

    5-(2-Methylpyridin-4-YL)-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 5-(2-Chloropyridin-4-YL)-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the thiadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-3-4(1-2-10-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSGIIMMTMDKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask was weighed 42 g of PPA. Preheated the flask to 100° C. and then 2.4 g (10 mmol) of 8.1.B were added in portions into the flask. After an hour, ice water was added to dilute the reaction and the pH was adjusted to 7 with aqueous NH3. Bright yellow precipitates were generated. Filtered and the precipitates were dried. LC/MS of the precipitates showed to be the product. 2.05 g of 8.1.C was generated with a yield of 93%.
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
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ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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